2-Chlorobenzyl methyl sulfide
Overview
Description
2-Chlorobenzyl methyl sulfide is an organic compound characterized by the presence of a chlorobenzyl group attached to a methyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium methyl sulfide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (60-70°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzyl methyl sulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl methyl sulfide has diverse applications in scientific research:
Organic Synthesis: It serves as a reagent in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is a precursor in the synthesis of various pharmaceutical agents.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl methyl sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Chlorobenzyl chloride: Similar structure but lacks the methyl sulfide group.
Benzyl methyl sulfide: Lacks the chlorine atom on the benzyl group.
2-Chlorobenzyl methyl sulfoxide: An oxidized form of 2-chlorobenzyl methyl sulfide.
Uniqueness: this compound is unique due to the presence of both a chlorobenzyl group and a methyl sulfide moiety. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
1-chloro-2-(methylsulfanylmethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLUWUFXBRUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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